3-Hydroxy-5-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a hydroxyl group and a trifluoromethyl group attached to a benzamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in inhibiting various tyrosine kinases, which are crucial in cancer progression and other diseases. The molecular formula for this compound is with a molecular weight of approximately 207.14 g/mol.
3-Hydroxy-5-(trifluoromethyl)benzamide can be synthesized from various precursors, including 3-hydroxy-5-(trifluoromethyl)benzoic acid through amide formation processes. This compound falls under the classification of benzamides, which are derivatives of benzoic acid where the carboxyl group is replaced by an amine group.
The synthesis of 3-hydroxy-5-(trifluoromethyl)benzamide typically involves the following methods:
The reaction conditions typically include moderate temperatures (around 50-100 °C) and may require purification steps such as recrystallization or chromatography to isolate the desired product.
The molecular structure of 3-hydroxy-5-(trifluoromethyl)benzamide features:
The structural formula can be represented as:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure, providing data on chemical shifts and functional group characteristics .
3-Hydroxy-5-(trifluoromethyl)benzamide can participate in various chemical reactions, including:
These reactions are significant for modifying the compound's properties for various applications in drug development and synthesis .
The mechanism of action for 3-hydroxy-5-(trifluoromethyl)benzamide primarily involves its interaction with tyrosine kinases. By inhibiting these enzymes, the compound may disrupt signaling pathways involved in cell proliferation and survival, particularly in cancerous cells. Specific interactions at the active site of tyrosine kinases can lead to reduced phosphorylation activity, thereby inhibiting tumor growth .
In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
These properties make it suitable for various applications in organic synthesis and pharmaceutical development .
3-Hydroxy-5-(trifluoromethyl)benzamide has several notable applications:
The strategic incorporation of trifluoromethyl (-CF₃) groups into bioactive molecules has revolutionized medicinal chemistry over the past two decades. This functional group enhances metabolic stability, membrane permeability, and target-binding affinity due to its high electronegativity (3.44 on the Pauling scale) and lipophilicity (π-hydrophobic parameter ≈ 0.88) [1]. The emergence of 3-Hydroxy-5-(trifluoromethyl)benzamide (CAS: 862541-21-7; C₈H₆F₃NO₂) represents a focused evolution within this drug class, building upon seminal -CF₃-containing drugs. Notably, FDA-approved agents like the migraine therapeutic ubrogepant and the PI3K inhibitor alpelisib validated the pharmacological impact of the -CF₃ group in clinical settings [1]. These drugs demonstrated that -CF₃ substitution can improve pharmacokinetic profiles and target engagement—principles directly applicable to 3-Hydroxy-5-(trifluoromethyl)benzamide. The compound’s design merges the established benefits of -CF₃ with the versatile benzamide scaffold, positioning it as a high-priority structural motif in modern drug discovery pipelines.
Table 1: Representative FDA-Approved Drugs Containing Trifluoromethyl Groups (2000–2022) [1]
Drug Name | Therapeutic Category | Biological Target | -CF₃ Position |
---|---|---|---|
Ubrogepant | Acute Migraine | CGRP Receptor | Piperidine N-substituent |
Alpelisib | Anticancer (Breast) | PI3Kα | Alkyl Chain on Pyridine |
Celecoxib | Anti-inflammatory | COX-2 | Aryl Substituent |
Emtricitabine | Antiviral (HIV) | Reverse Transcriptase | Cytidine Analog |
The 3-Hydroxy-5-(trifluoromethyl)benzamide scaffold exemplifies rational bioisosteric design, leveraging orthogonal electronic effects:
Synergistically, these groups create a polarized aromatic system that promotes specific interactions with biological targets. For instance, fluorinated benzamides exhibit enhanced CRBN (Cereblon) binding affinity in proteolysis-targeting chimera (PROTAC) design due to fluorine-mediated hydrophobic contacts and C–F···H–N hydrogen bonds [10].
Table 2: Electronic and Physicochemical Effects of Substituents in Benzamides [3] [8] [10]
Substituent Pattern | H-Bond Energy (kcal/mol) | logP Shift vs. H | Metabolic Stability (t₁/₂) |
---|---|---|---|
3-OH (alone) | -4.2 (intramolecular) | -0.32 | Moderate (45 min) |
5-CF₃ (alone) | N/A | +0.91 | High (>120 min) |
3-OH-5-CF₃ | -5.7 (intramolecular) | +0.59 | Very High (>180 min) |
Benzamide derivatives bearing ortho-hydroxy groups have emerged as privileged scaffolds in infectious disease research. 3-Hydroxy-5-(trifluoromethyl)benzamide extends this tradition with enhanced bioactivity:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0